2-methylbutane-2-sulfonamide
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Overview
Description
2-Methylbutane-2-sulfonamide is an organosulfur compound and a member of the class of sulfonamides. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its sulfonamide functional group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbutane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 2-methylbutane with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs under mild conditions and yields the desired sulfonamide product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as microwave irradiation. This method allows for efficient and high-yield synthesis of sulfonamides directly from sulfonic acids or their sodium salts . The use of microwave irradiation enhances reaction rates and improves overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methylbutane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions typically occur under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
2-Methylbutane-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-methylbutane-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive antagonists of p-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid, which is essential for bacterial DNA production . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
2-Methylbutane-2-sulfonamide can be compared with other similar compounds, such as:
tert-Butanesulfinamide: Both compounds are used in asymmetric synthesis, but tert-butanesulfinamide is more commonly employed as a chiral auxiliary.
Sulfonimidates: These compounds share similar sulfur-containing functional groups and are used in the synthesis of sulfonamides and other organosulfur compounds.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
1824027-86-2 |
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Molecular Formula |
C5H13NO2S |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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